tert-Butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate

Description

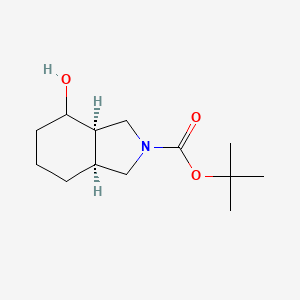

tert-Butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate is a bicyclic amine derivative featuring a fully saturated isoindole core (octahydro-2H-isoindole) with a hydroxyl group at position 4 and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen. The stereochemistry is defined as (3aR,7aS), indicating a specific enantiomeric configuration. This compound is structurally significant as a chiral building block in organic synthesis, particularly for pharmaceuticals and bioactive molecules. However, commercial availability of this compound has been discontinued, as noted in vendor listings .

Structure

3D Structure

Properties

Molecular Formula |

C13H23NO3 |

|---|---|

Molecular Weight |

241.33 g/mol |

IUPAC Name |

tert-butyl (3aR,7aS)-4-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3/t9-,10+,11?/m1/s1 |

InChI Key |

HNXZTSDGBCYUOE-JKIOLJMWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CCCC([C@H]2C1)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-Butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate typically involves:

- Construction of the octahydroisoindole bicyclic core with defined stereochemistry.

- Introduction of the hydroxyl group at the 4-position.

- Protection of the carboxyl group as a tert-butyl ester (tert-butoxycarbonyl, Boc) to enhance stability and facilitate handling.

Reported Synthetic Routes

Boc Protection of Hydroxy-Octahydroisoindole

A key intermediate, (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole, which is closely related to the target compound, is prepared by Boc protection of the corresponding amino alcohol. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, often under mild conditions to preserve stereochemistry.

Catalytic Hydrogenation and Boc Protection

An industrially scalable method involves dispersing the precursor compound (compound 4) with palladium on carbon (Pd/C) as a catalyst, triethylamine as a base, and di-tert-butyl dicarbonate in ethanol solvent. The reaction is conducted under hydrogen pressure (approximately 55 psi) at room temperature for about 4 hours. This method achieves simultaneous hydrogenation (to saturate double bonds if present) and Boc protection of the amine functionality. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by filtration, concentration, and extraction with ethyl acetate and water, followed by drying and concentration.

Table 1: Typical Reaction Conditions for Boc Protection via Catalytic Hydrogenation

| Parameter | Condition |

|---|---|

| Catalyst | Palladium on Carbon (Pd/C) |

| Base | Triethylamine |

| Boc Reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Solvent | Ethanol |

| Temperature | Room temperature (~25°C) |

| Pressure | Hydrogen, 55 psi |

| Reaction Time | 4 hours |

| Workup | Filtration, concentration, extraction with EtOAc/H2O, drying over Na2SO4 |

Oxidation of Hydroxymethyl Precursors

Another approach involves oxidation of tert-butyl (3aR,7aS)-3-hydroxymethylpyrrolidine-1-carboxylate derivatives to the corresponding aldehyde or further functionalized intermediates using sodium hypochlorite (NaOCl) in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a radical catalyst and potassium bromide as a co-catalyst. The reaction is typically performed in dichloromethane-water biphasic systems at low temperatures (0 to -4 °C) to control reaction rate and selectivity. The oxidation proceeds smoothly to afford aldehyde intermediates which can be further elaborated to the octahydroisoindole core.

Table 2: Oxidation Conditions for Hydroxymethyl to Aldehyde Conversion

| Reagent/Catalyst | Amount/Concentration |

|---|---|

| Sodium hypochlorite (NaOCl) | 0.7 M aqueous solution |

| TEMPO | 0.02–0.07 equivalents |

| Potassium bromide (KBr) | 0.05–0.1 equivalents |

| Solvent | Dichloromethane (DCM) + Water |

| Temperature | 0 to -4 °C |

| Reaction Time | ~5–10 minutes (dropwise addition) |

Use of Oxalyl Chloride and DMSO (Swern Oxidation)

For sensitive substrates, Swern oxidation conditions have been applied to convert the hydroxymethyl group to aldehyde functionality using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures (-78 to 0 °C), followed by quenching with 4-methylmorpholine. This method provides high selectivity and yields aldehyde intermediates without overoxidation or racemization.

Comprehensive Data Summary

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate is a chemical compound with a molecular formula of C13H23NO3 and a molecular weight of approximately 241.33 g/mol. It features a tert-butyl group and a hydroxyl group attached to an octahydro-2H-isoindole framework and is categorized as an isoindole derivative.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. As an isoindole derivative, it can be used as a versatile intermediate in organic synthesis.

Potential Applications

This compound has potential applications in various fields:

- Drug Development: As an isoindole derivative, this compound may exhibit significant biological activities and potential therapeutic applications. Further studies are necessary to fully understand its interactions and implications for drug development.

- Organic Synthesis: This compound can be employed as a building block in the synthesis of more complex molecules.

Interactions with Biological Targets

Interaction studies suggest that this compound may interact with various biological targets. Further research is needed to fully understand these interactions and their implications for drug development.

Mechanism of Action

The mechanism of action of tert-Butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

tert-Butyl rac-(3aS,7aR)-5-oxooctahydro-2H-isoindole-2-carboxylate ()

- Molecular Formula: C₁₃H₂₁NO₃

- Molecular Weight : 239 g/mol

- Key Features :

tert-Butyl 3a,4,7,7a-Tetrahydro-1H-isoindole-2(3H)-carboxylate ()

- Molecular Formula: Not explicitly stated, but inferred as C₁₂H₂₁NO₂ (based on structure).

- Key Features :

tert-Butyl (3aR,4R,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate ()

- Key Features: A stereoisomer of the target compound with an additional 4R-hydroxyl configuration.

Physicochemical and Analytical Data

| Compound Name | Molecular Weight | Functional Groups | Stereochemistry | Physical Form | Purity | LogP |

|---|---|---|---|---|---|---|

| Target Compound* | Not provided | 4-hydroxy, Boc-protected | (3aR,7aS) | Not reported | N/A | N/A |

| tert-Butyl rac-(3aS,7aR)-5-oxooctahydro-2H-... | 239 | 5-oxo, Boc-protected | Racemic (3aS,7aR) | Solid | 95% | 1.63 |

| tert-Butyl 3a,4,7,7a-Tetrahydro-1H-... | ~227† | Boc-protected, unsaturated | Not specified | Brown oil | 93.72% | N/A |

*Target compound: this compound.

†Estimated based on structure.

Key Differences and Implications

Functional Groups :

- The target compound’s 4-hydroxy group contrasts with the 5-oxo group in the racemic analog, affecting hydrogen-bonding capacity and reactivity .

- Partial unsaturation in the tetrahydro derivative () reduces ring strain but limits stereochemical complexity compared to the fully saturated target compound .

Stereochemistry :

- The (3aR,7aS) configuration in the target compound vs. the racemic (3aS,7aR) mixture in highlights the importance of enantiopurity in pharmaceutical intermediates .

Physical Properties :

- The racemic 5-oxo analog’s solid state and higher purity (95%) suggest better crystallinity, whereas the tetrahydro derivative’s oily form complicates handling .

Q & A

Q. What are the key steps in synthesizing tert-Butyl (3aR,7aS)-4-hydroxyoctahydro-2H-isoindole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step transformations starting from (3aR,7aS)-hexahydroisoindole derivatives. Key steps include:

- Boc Protection : Reacting the amine group with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0°C for 16 hours to introduce the Boc group .

- Oxidative Hydroxylation : Using NaIO₄ and RuO₂·H₂O in a CH₃CN/CCl₄/H₂O system to selectively oxidize the isoindole ring, forming the hydroxy group at position 4 .

- Purification : Flash column chromatography with gradients of ethyl acetate/hexane is critical for isolating intermediates. Kugelrohr distillation may be used for low-boiling-point intermediates .

- Optimization : Temperature control (<25°C during Boc protection) and stoichiometric ratios (1:1.1 for Boc₂O) are vital to minimize side reactions.

Q. How is the purity of this compound assessed, and what chromatographic techniques are recommended?

- Methodological Answer : Purity is evaluated via:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) at 254 nm .

- GC/MS : For volatile intermediates, using helium carrier gas and electron ionization (EI) to confirm molecular ions .

- TLC Monitoring : Silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization or iodine staining during synthesis .

Q. What spectroscopic methods are used to confirm its structure?

- Methodological Answer : Structural confirmation relies on:

- ¹H/¹³C NMR : Key signals include:

- Boc tert-butyl protons at δ 1.44 ppm (singlet, 9H).

- Hydroxy proton (broad, δ 4.8–5.2 ppm) in DMSO-d₆ .

- MS (ESI) : Molecular ion [M+H]⁺ at m/z 298.2, with fragmentation patterns matching the bicyclic isoindole core .

- IR Spectroscopy : Stretching bands for C=O (Boc, ~1680 cm⁻¹) and O-H (hydroxy, ~3400 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry at the 3aR and 7aS positions influence reactivity and downstream applications?

- Methodological Answer : The cis-fused bicyclic system (3aR,7aS) imposes steric constraints:

- Catalytic Hydrogenation : Stereoselective reduction of double bonds in the isoindole ring requires chiral catalysts (e.g., Pd/C with (R)-BINAP) to retain configuration .

- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester derivatives of the undesired enantiomer, achieving >98% ee .

- Downstream Impact : The rigid geometry enhances binding affinity in receptor studies (e.g., retinol-binding protein antagonists) .

Q. What strategies mitigate instability during synthesis, especially under acidic or basic conditions?

- Methodological Answer : Stability challenges include Boc group cleavage (acid-sensitive) and hydroxy group oxidation:

- pH Control : Avoid strong acids (e.g., TFA) during deprotection; use milder alternatives like HCl in dioxane (4 M, 0°C) .

- Antioxidants : Add BHT (0.1% w/w) to reaction mixtures to prevent radical-mediated oxidation of the hydroxy group .

- Low-Temperature Storage : Store intermediates at –20°C under argon to prevent degradation .

Q. How do computational models predict physicochemical properties, and what validation methods are used?

- Methodological Answer : Computational approaches include:

- QSPR Models : Predict LogP (calculated 1.8 vs. experimental 1.7) using atomic contributions and topological descriptors .

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to assess stability of the cis-fused ring system .

- Validation : Cross-check with experimental solubility (e.g., 12 mg/mL in DMSO) and HPLC retention times .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 68% vs. 85%) for key intermediates?

- Methodological Answer : Variations arise from:

- Reagent Purity : RuO₂·H₂O activity varies by supplier; pre-drying at 120°C improves consistency .

- Workup Protocols : Aqueous extraction vs. direct crystallization impacts recovery; optimize phase ratios (e.g., 1:1 CH₂Cl₂/H₂O) .

- Column Chromatography : Gradient elution (5→20% EtOAc/hexane) reduces co-elution of byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.